molecular formula C5HBrF2LiNO3 B2878205 Lithium;2-bromo-4-(difluoromethyl)-1,3-oxazole-5-carboxylate CAS No. 2413868-99-0

Lithium;2-bromo-4-(difluoromethyl)-1,3-oxazole-5-carboxylate

Cat. No.: B2878205
CAS No.: 2413868-99-0
M. Wt: 247.91
InChI Key: OIEHLACJJIWQNP-UHFFFAOYSA-N
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Description

Lithium;2-bromo-4-(difluoromethyl)-1,3-oxazole-5-carboxylate is a chemical compound that belongs to the class of oxazole derivatives. These compounds are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis. The presence of lithium, bromine, and difluoromethyl groups in the molecule suggests potential unique reactivity and properties.

Scientific Research Applications

Chemistry

In chemistry, Lithium;2-bromo-4-(difluoromethyl)-1,3-oxazole-5-carboxylate can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology and Medicine

In biology and medicine, this compound might be explored for its potential pharmacological properties. Oxazole derivatives are known for their antimicrobial, anti-inflammatory, and anticancer activities.

Industry

In the industrial sector, the compound could be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium;2-bromo-4-(difluoromethyl)-1,3-oxazole-5-carboxylate typically involves multi-step organic reactions. A common approach might include:

    Formation of the Oxazole Ring: This can be achieved through cyclization reactions involving appropriate precursors such as α-haloketones and amides.

    Introduction of the Bromine Atom: Bromination can be carried out using brominating agents like N-bromosuccinimide (NBS) under controlled conditions.

    Incorporation of the Difluoromethyl Group: This step might involve the use of difluoromethylating reagents such as difluoromethyl iodide or difluoromethyl sulfone.

    Lithium Salt Formation: The final step involves the formation of the lithium salt, which can be achieved by reacting the carboxylic acid derivative with a lithium base such as lithium hydroxide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the bromine or difluoromethyl groups.

    Reduction: Reduction reactions could target the oxazole ring or the carboxylate group.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the bromine atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents such as sodium methoxide (NaOMe) or Grignard reagents might be employed.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.

Mechanism of Action

The mechanism of action of Lithium;2-bromo-4-(difluoromethyl)-1,3-oxazole-5-carboxylate would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of lithium could also influence its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    2-bromo-4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid: Similar structure but without the lithium salt.

    2-chloro-4-(difluoromethyl)-1,3-oxazole-5-carboxylate: Chlorine instead of bromine.

    2-bromo-4-(trifluoromethyl)-1,3-oxazole-5-carboxylate: Trifluoromethyl instead of difluoromethyl.

Uniqueness

Lithium;2-bromo-4-(difluoromethyl)-1,3-oxazole-5-carboxylate is unique due to the combination of lithium, bromine, and difluoromethyl groups, which can impart distinct chemical and physical properties compared to its analogs.

Properties

IUPAC Name

lithium;2-bromo-4-(difluoromethyl)-1,3-oxazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrF2NO3.Li/c6-5-9-1(3(7)8)2(12-5)4(10)11;/h3H,(H,10,11);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUJFWSVYWWTGKK-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1(=C(OC(=N1)Br)C(=O)[O-])C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HBrF2LiNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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